molecular formula C8H8N4O B10904904 4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1h-pyrazole CAS No. 1328640-48-7

4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1h-pyrazole

Cat. No.: B10904904
CAS No.: 1328640-48-7
M. Wt: 176.18 g/mol
InChI Key: KFFJFCMFULAXBN-UHFFFAOYSA-N
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Description

4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1H-pyrazole typically involves the reaction of an aryl-substituted pyrazole with a suitable reagent. One common method includes the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate under reflux conditions in a 2-ethoxyethanol-water mixture . This reaction proceeds under an argon atmosphere for about 12 hours.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a controlled laboratory environment can be scaled up for industrial purposes, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison: 4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1H-pyrazole is unique due to its specific structure and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to pyrazinamide, it may have different therapeutic targets and mechanisms of action. Thiazoles, while structurally different, share some biological activities but differ in their chemical reactivity and applications.

Properties

CAS No.

1328640-48-7

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

(4-methylpyrazol-1-yl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C8H8N4O/c1-6-2-11-12(5-6)8(13)7-3-9-10-4-7/h2-5H,1H3,(H,9,10)

InChI Key

KFFJFCMFULAXBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(=O)C2=CNN=C2

Origin of Product

United States

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